Bevonium metilsulfate
Overview
Description
Bevonium metilsulfate, also known as bevonium methyl sulfate, is a quaternary ammonium compound with antimuscarinic properties. It is commonly used for its antispasmodic and bronchodilating effects. The compound is often utilized in the form of its methyl sulfate salt and has applications in various medical and research fields .
Mechanism of Action
Target of Action
Bevonium methylsulfate primarily targets the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an antimuscarinic compound , Bevonium methylsulfate acts by blocking the muscarinic acetylcholine receptors . This blockade inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By preventing acetylcholine from binding to its receptors, Bevonium methylsulfate reduces the parasympathetic activity, leading to a decrease in smooth muscle contractions and glandular secretions.
Biochemical Pathways
The action of Bevonium methylsulfate affects two primary biochemical pathways: the Neuroactive ligand-receptor interaction and the Cholinergic synapse . The blockade of muscarinic acetylcholine receptors disrupts these pathways, altering the transmission of signals in the nervous system. This disruption leads to the downstream effects of reduced smooth muscle contractions and glandular secretions.
Result of Action
The molecular and cellular effects of Bevonium methylsulfate’s action primarily involve the reduction of smooth muscle contractions and glandular secretions . This results in its antispasmodic and bronchodilating properties, making it useful in conditions like bronchial asthma and gastrointestinal disorders .
Biochemical Analysis
Biochemical Properties
Bevonium metilsulfate plays a significant role in biochemical reactions by acting as a muscarinic acetylcholine receptor antagonist. It interacts with muscarinic receptors (M1, M2, M3, M4, and M5) in the body, inhibiting the action of acetylcholine. This inhibition leads to a reduction in smooth muscle contractions and glandular secretions . The compound’s interaction with these receptors is crucial for its therapeutic effects, particularly in reducing spasms and dilating the bronchi.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking muscarinic receptors, this compound reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This modulation of cell signaling pathways can also impact gene expression, resulting in altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of G-protein coupled receptor signaling, which in turn reduces the activity of downstream effectors such as phospholipase C and adenylate cyclase . The inhibition of these enzymes results in decreased production of second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP), ultimately leading to reduced muscle contractions and glandular secretions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its efficacy in reducing muscle contractions and glandular secretions over time, although its potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces muscle contractions and glandular secretions without significant adverse effects . At higher doses, this compound can cause toxic effects such as tachycardia, dry mouth, and urinary retention . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a muscarinic receptor antagonist. The compound interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting acetylcholine’s action, this compound indirectly affects metabolic flux and metabolite levels, leading to altered cellular responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. This distribution is crucial for its therapeutic effects, as it ensures the compound reaches its target sites.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects precisely where needed, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bevonium metilsulfate typically involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpiperidinium. The reaction proceeds through esterification, followed by quaternization with methyl sulfate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions: Bevonium metilsulfate undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and hydroxides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with chloride ions yields the corresponding chloride salt.
Scientific Research Applications
Bevonium metilsulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Employed in studies involving muscarinic acetylcholine receptors due to its antimuscarinic properties.
Medicine: Utilized in the development of antispasmodic and bronchodilating drugs.
Industry: Applied in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Pirenzepine: Another antimuscarinic compound with similar properties.
Atropine: A well-known antimuscarinic agent used for various medical applications.
Scopolamine: Used for its antimuscarinic and antiemetic effects.
Uniqueness of Bevonium Metilsulfate: this compound is unique due to its specific chemical structure, which provides a balanced antimuscarinic effect with minimal side effects. Its quaternary ammonium structure enhances its stability and solubility, making it suitable for various pharmaceutical formulations .
Properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJGGRSAVLXTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33371-53-8 (Parent), 75-93-4 (Parent) | |
Record name | Bevonium metilsulfate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046615 | |
Record name | Bevonium metilsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-82-3 | |
Record name | Bevonium methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5205-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bevonium metilsulfate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bevonium metilsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bevonium metilsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEVONIUM METILSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC15E373Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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